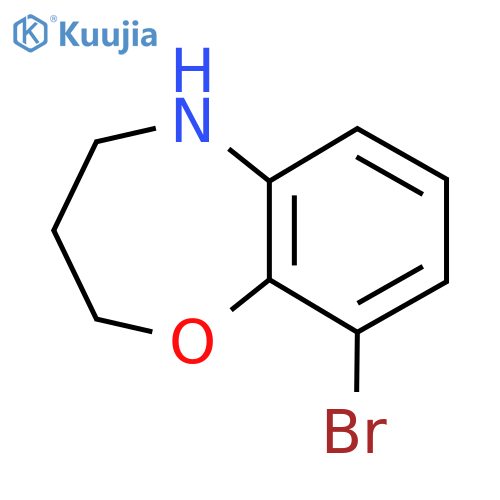

Cas no 1267996-76-8 (9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine)

1267996-76-8 structure

商品名:9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine

CAS番号:1267996-76-8

MF:C9H10BrNO

メガワット:228.08580160141

MDL:MFCD19376498

CID:4692472

PubChem ID:22557236

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine 化学的及び物理的性質

名前と識別子

-

- 9-BROMO-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE

- 9-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine

- SJLNUGPHNXHFER-UHFFFAOYSA-N

- 4-bromo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocycloheptene

- 1,5-BENZOXAZEPINE, 9-BROMO-2,3,4,5-TETRAHYDRO-

- 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine

-

- MDL: MFCD19376498

- インチ: 1S/C9H10BrNO/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,11H,2,5-6H2

- InChIKey: SJLNUGPHNXHFER-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2=C1OCCCN2

計算された属性

- せいみつぶんしりょう: 226.99458g/mol

- どういたいしつりょう: 226.99458g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 21.3

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B812618-10mg |

9-Bromo-2,3,4,5-Tetrahydro-1,5-Benzoxazepine |

1267996-76-8 | 10mg |

$ 70.00 | 2022-06-06 | ||

| TRC | B812618-50mg |

9-Bromo-2,3,4,5-Tetrahydro-1,5-Benzoxazepine |

1267996-76-8 | 50mg |

$ 230.00 | 2022-06-06 | ||

| TRC | B812618-100mg |

9-Bromo-2,3,4,5-Tetrahydro-1,5-Benzoxazepine |

1267996-76-8 | 100mg |

$ 340.00 | 2022-06-06 | ||

| 1PlusChem | 1P00HS1C-1g |

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine |

1267996-76-8 | 95% | 1g |

$606.00 | 2024-07-09 | |

| abcr | AB447727-250mg |

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine; . |

1267996-76-8 | 250mg |

€374.10 | 2025-02-21 | ||

| 1PlusChem | 1P00HS1C-250mg |

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine |

1267996-76-8 | 95% | 250mg |

$257.00 | 2024-07-09 | |

| abcr | AB447727-1 g |

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine; . |

1267996-76-8 | 1g |

€1133.30 | 2023-06-15 | ||

| Chemenu | CM492016-1g |

9-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine |

1267996-76-8 | 97% | 1g |

$613 | 2022-06-13 | |

| abcr | AB447727-100mg |

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine; . |

1267996-76-8 | 100mg |

€295.70 | 2024-06-06 | ||

| Ambeed | A460819-1g |

9-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine |

1267996-76-8 | 97% | 1g |

$626.0 | 2024-04-25 |

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

1267996-76-8 (9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine) 関連製品

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1267996-76-8)9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine

清らかである:99%

はかる:1g

価格 ($):563.0